
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazolecarboxylates and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, studies have reported that Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. In addition, it has been suggested that this compound inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and enzymes, and exhibit anti-microbial activity against various bacterial strains. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate in lab experiments is its potent biological activities, which make it a potential lead compound for the development of new drugs. In addition, the synthesis of this compound is relatively simple and can be carried out in moderate yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate. One of the directions is to investigate the exact molecular targets and pathways involved in its biological activities. In addition, the development of novel derivatives of this compound with improved pharmacological properties is another direction for future research. Furthermore, the evaluation of the in vivo efficacy and toxicity of this compound is also an important area of future research.
Synthesemethoden
The synthesis of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate involves the reaction of ethyl 3,5-dibromo-4-((4-(trifluoromethoxy)phenyl)amino)thiophene-2-carboxylate with potassium thiocyanate in the presence of copper(I) iodide. The reaction takes place in acetonitrile as a solvent, and the yield of the compound is around 60%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has also been reported to possess anti-microbial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-7-22-12(18-10)17-8-3-5-9(6-4-8)21-13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKNYGCXSICBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

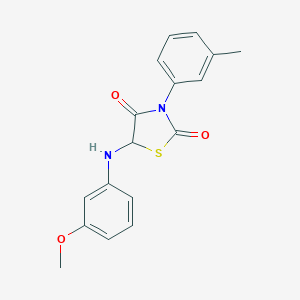
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)

![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)

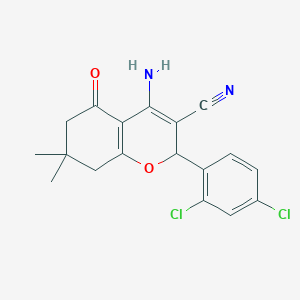


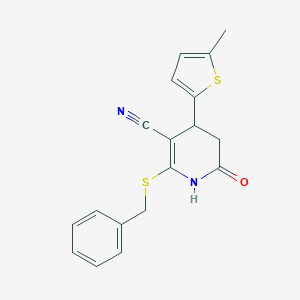
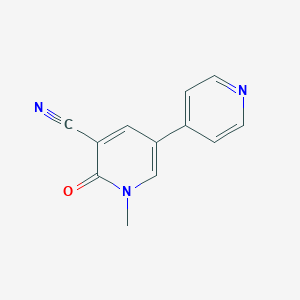
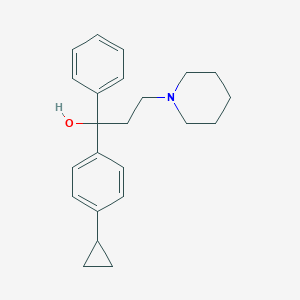
![2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol](/img/structure/B259183.png)
![2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B259185.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)